6-(Aminomethyl)-5-chloropyridin-3-amine

Lipophilicity Physicochemical Property Optimization CNS Drug Design

6-(Aminomethyl)-5-chloropyridin-3-amine (CAS 1783539-99-0, MW 157.60, C₆H₈ClN₃) is a heterobifunctional aminopyridine building block characterized by a chlorine substituent at the pyridine 5-position, a primary aromatic amine at the 3-position, and a primary aliphatic aminomethyl group at the 6-position. This precise 3,5,6-substitution pattern places it within the broader class of chloro-aminomethylpyridines used as synthetic intermediates in kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B13032644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-5-chloropyridin-3-amine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CN)N
InChIInChI=1S/C6H8ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2,8-9H2
InChIKeyIQTSYXNKQORIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-5-chloropyridin-3-amine: A Regiochemically Defined Chloro-Aminopyridine Building Block for Medicinal Chemistry


6-(Aminomethyl)-5-chloropyridin-3-amine (CAS 1783539-99-0, MW 157.60, C₆H₈ClN₃) is a heterobifunctional aminopyridine building block characterized by a chlorine substituent at the pyridine 5-position, a primary aromatic amine at the 3-position, and a primary aliphatic aminomethyl group at the 6-position [1]. This precise 3,5,6-substitution pattern places it within the broader class of chloro-aminomethylpyridines used as synthetic intermediates in kinase inhibitor and CNS-targeted drug discovery programs . Unlike simpler chloro-aminopyridines that carry only a single reactive amine, this compound offers three distinct functional handles (Cl, Ar–NH₂, CH₂NH₂), enabling orthogonal diversification strategies for parallel library synthesis and structure–activity relationship exploration.

Why Generic 5-Chloropyridin-3-amine or 6-(Aminomethyl)pyridine Analogs Cannot Replace 6-(Aminomethyl)-5-chloropyridin-3-amine


Closely related analogs such as 5-chloropyridin-3-amine (lacking the 6-aminomethyl arm), 6-(aminomethyl)pyridin-3-amine (lacking the chlorine), or 3-(aminomethyl)-5-chloropyridine (carrying the aminomethyl at the 3-position instead of the 6-position) differ fundamentally in the number, spatial orientation, and electronic character of their reactive handles [1]. These differences translate into non-overlapping chemical reactivity profiles: the chlorine atom enables palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, the 3-amino group serves as a hydrogen-bond donor/acceptor for hinge-binding interactions in kinase targets, and the 6-aminomethyl group provides a flexible tether for amide, urea, or reductive-amination library chemistry [2]. A user who substitutes the non-chlorinated congener sacrifices the capacity for late-stage halogen-based diversification, while a user who selects the regioisomeric 3-(aminomethyl)-5-chloropyridine eliminates the distinctive 3-amino/5-chloro/6-aminomethyl spatial arrangement that may be critical for specific kinase or receptor binding.

Quantitative Differentiation Evidence for 6-(Aminomethyl)-5-chloropyridin-3-amine Versus Closest Analogs


Physicochemical Differentiation: Computed logP –0.3 Distinguishes the Target from the More Lipophilic 3-(Aminomethyl)-5-chloropyridine (logP +0.3) and the More Hydrophilic 6-(Aminomethyl)pyridin-3-amine (logP –0.9)

The XLogP3-AA value for 6-(aminomethyl)-5-chloropyridin-3-amine is –0.3, placing it approximately midway between the non-chlorinated analog 6-(aminomethyl)pyridin-3-amine (XLogP3-AA = –0.9) and the regioisomeric 3-(aminomethyl)-5-chloropyridine (XLogP3-AA = +0.3) [1][2]. This logP of –0.3 falls within the optimal range for CNS drug-likeness (logP 1–3) while remaining sufficiently polar to maintain aqueous solubility, providing a balanced starting point for lead optimization where modest increases in lipophilicity are introduced through scaffold decoration rather than through the core building block itself.

Lipophilicity Physicochemical Property Optimization CNS Drug Design

Hydrogen-Bond Donor/Acceptor Capacity: Dual Amine Functionality Provides Two HBD and Three HBA Sites, Enhancing Target Engagement Versatility Over Simpler Chloro-aminopyridines

The target compound possesses two hydrogen-bond donors (aromatic NH₂ at position 3 and aliphatic CH₂NH₂ at position 6) and three hydrogen-bond acceptors (pyridine N, Cl, and both amine N atoms), as quantified by PubChem computed descriptors (HBD = 2, HBA = 3) [1]. This contrasts with 3-(aminomethyl)-5-chloropyridine, which offers only one HBD and two HBA sites, and with 5-chloropyridin-3-amine, which provides just one HBD and two HBA sites [2]. The additional HBD and HBA capacity of the target compound translates into an expanded hydrogen-bond inventory for potential hinge-region contacts in kinase active sites, a feature cited as critical in aminopyridine-based kinase inhibitor design where dual-point hinge binding correlates with improved potency and selectivity [3].

Hinge-Binding Scaffold Kinase Inhibitor Design Hydrogen-Bond Inventory

Three Orthogonal Reactive Handles for Parallel Library Synthesis: Cl, 3-NH₂, and 6-CH₂NH₂ Enable Diversification Routes Inaccessible to Regioisomeric and Mono-functional Analogs

6-(Aminomethyl)-5-chloropyridin-3-amine presents three chemically orthogonal reactive sites: (i) a chlorine atom at C5 that undergoes Suzuki, Buchwald–Hartwig, or SNAr coupling; (ii) a 3-NH₂ aromatic amine that can be acylated, sulfonylated, or converted to a urea; and (iii) a 6-CH₂NH₂ aliphatic amine that reacts preferentially under reductive amination or amine–acid coupling conditions [1]. The regioisomeric 3-(aminomethyl)-5-chloropyridine lacks the 3-NH₂ handle and carries only two functional groups (Cl and CH₂NH₂), while 6-(aminomethyl)pyridin-3-amine lacks the Cl handle entirely. This 'three-handle' architecture permits sequential, chemoselective derivatization without protecting-group manipulation—a property explicitly valued in DNA-encoded library (DEL) synthesis and high-throughput parallel medicinal chemistry platforms [2].

Parallel Synthesis Orthogonal Functionalization DNA-Encoded Library Building Block Diversity

Commercially Specified Minimum Purity of 95% with Long-Term Room-Temperature Storage Stability Supports Reproducible Synthetic Workflows

The compound is commercially available with a documented minimum purity specification of 95% (CAS 1783539-99-0) from AKSci, with recommended long-term storage in a cool, dry place and no DOT hazard classification for transport . In contrast, the commonly encountered analog 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1) is reported as hygroscopic and is often shipped as its hydrochloride salt to mitigate stability issues, introducing additional counterion variability and requiring neutralization before use . The non-hygroscopic character and absence of salt counterion in the target compound eliminate a source of batch-to-batch variability that can affect reaction stoichiometry and yield reproducibility in multi-step synthetic sequences.

Chemical Procurement Purity Specification Storage Stability Quality Assurance

Recommended Application Scenarios for 6-(Aminomethyl)-5-chloropyridin-3-amine Based on Differential Evidence


Kinase Hinge-Binder Scaffold Design Leveraging Dual HBD/HBA Capacity and Balanced logP

Given the –0.3 logP and 2 HBD/3 HBA profile versus comparator analogs (Section 3, Evidence Items 1 and 2), this building block is well-suited as a core scaffold in kinase inhibitor programs where the 3-NH₂ and pyridine nitrogen serve as a classical hinge-binding motif, while the 6-aminomethyl group provides a synthetic tether for vectoring substituents into the solvent-exposed or ribose-pocket regions of the ATP-binding site [1]. The chlorine at position 5 remains available for late-stage Suzuki coupling to introduce hydrophobic contacts with the kinase selectivity pocket.

DNA-Encoded Library (DEL) and Parallel Synthesis for Hit Discovery

The presence of three chemically orthogonal reactive handles (Evidence Item 3) enables sequential, non-protecting-group diversification that is directly compatible with split-pool synthesis workflows in DEL construction or automated parallel library production [2]. The non-hygroscopic, free-base physical form (Evidence Item 4) ensures accurate solid dispensing in nanomolar-scale automated platforms without hygroscopicity-induced mass errors.

Fragment-Based Lead Discovery Requiring Controlled, Measurable Lipophilicity Increases

For fragment-to-lead programs, the –0.3 logP of the parent building block (Evidence Item 1) provides a low-lipophilicity starting point that is 0.6 log units less polar than the non-chlorinated analog and 0.6 log units less lipophilic than the 3-substituted regioisomer, allowing medicinal chemists to 'dial in' lipophilicity systematically by functionalizing the Cl or aminomethyl positions while staying within recommended property ranges for oral bioavailability [1].

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